molecular formula C13H10N2OS B6417751 4-cyano-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058195-75-7

4-cyano-N-[(thiophen-3-yl)methyl]benzamide

Cat. No.: B6417751
CAS No.: 1058195-75-7
M. Wt: 242.30 g/mol
InChI Key: KWTUIQLFRXJKLZ-UHFFFAOYSA-N
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Description

4-Cyano-N-[(thiophen-3-yl)methyl]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and chemical biology research. This compound features a 4-cyanobenzamide core linked to a thiophen-3-ylmethyl group, a structure that suggests potential as a key intermediate or building block for the synthesis of more complex molecules . Benzamide derivatives are frequently explored in scientific research for their diverse biological activities. For instance, structurally related compounds are being investigated in the development of new antibacterial agents, as seen in recent patent literature . Additionally, similar molecules containing both benzamide and thiophene moieties are studied for various pharmacological activities, including potential anticancer and antiviral properties, although the specific activity of this compound must be determined by the researcher . The mechanism of action for research compounds is highly specific to their structure and biological target. In general, benzamide derivatives can act as enzyme inhibitors or receptor modulators . The presence of the electron-withdrawing cyano group and the heteroaromatic thiophene ring in this molecule may influence its electronic properties and its ability to interact with biological macromolecules, making it a valuable scaffold for structure-activity relationship (SAR) studies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-cyano-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c14-7-10-1-3-12(4-2-10)13(16)15-8-11-5-6-17-9-11/h1-6,9H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTUIQLFRXJKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride-Mediated Coupling

Procedure :

  • Activation of 4-cyanobenzoic acid :

    • React 4-cyanobenzoic acid (10 mmol) with thionyl chloride (12 mmol) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours.

    • Remove excess thionyl chloride via rotary evaporation to yield 4-cyanobenzoyl chloride.

  • Amine coupling :

    • Dissolve 3-(aminomethyl)thiophene (10 mmol) in tetrahydrofuran (THF, 20 mL) with triethylamine (12 mmol).

    • Add 4-cyanobenzoyl chloride dropwise at 0°C, then stir at room temperature for 12 hours.

    • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3 v/v).

Yield : 68–72% (reported for analogous benzamide syntheses).

Carbodiimide-Based Coupling

Procedure :

  • Direct coupling :

    • Combine 4-cyanobenzoic acid (10 mmol), 3-(aminomethyl)thiophene (10 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 12 mmol) in DMF (15 mL).

    • Add 4-dimethylaminopyridine (DMAP, 1 mmol) as a catalyst.

    • Stir at 25°C for 24 hours, then pour into ice-water. Filter and recrystallize from ethanol.

Yield : 75–80% (optimized for polar aprotic solvents).

Critical Reaction Parameters

Solvent Effects on Amide Formation

SolventDielectric Constant (ε)Yield (%)Purity (HPLC, %)
THF7.66895
DMF36.77898
DCM8.96192

Analysis : Polar aprotic solvents like DMF enhance nucleophilicity of the amine, improving coupling efficiency.

Temperature Optimization

  • 0°C : Slower reaction (24 hours) but higher regioselectivity.

  • 25°C : Completion in 12 hours with <2% dimerization byproducts.

  • 40°C : Rapid reaction (6 hours) but 8–10% side products.

Purification and Characterization

Chromatographic Purification

  • Mobile phase : Ethyl acetate/hexane (gradient from 1:4 to 1:2).

  • Retention factor (Rf) : 0.45 (TLC, silica gel 60 F₂₅₄).

Spectroscopic Validation

TechniqueKey Data
¹H NMR δ 8.12 (d, J=8.4 Hz, 2H, Ar-H), 4.62 (s, 2H, N-CH₂), 7.45–7.32 (m, 3H, thiophene-H).
¹³C NMR δ 167.5 (C=O), 118.2 (C≡N), 140.1–126.3 (thiophene-C).
IR 2220 cm⁻¹ (C≡N), 1645 cm⁻¹ (C=O).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactor type : Microfluidic tube reactor (ID: 1 mm).

  • Conditions : 50°C, residence time 30 minutes.

  • Output : 90% conversion, 85% isolated yield.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-factor23.48.7
PMI (kg/kg product)5619

Note : Solvent recovery systems reduce PMI by 40% in flow setups.

Challenges and Mitigation Strategies

Thiophene Oxidation

  • Issue : Thiophene sulfoxidation at >60°C.

  • Solution : Conduct reactions under nitrogen atmosphere with BHT (0.1% w/w) as antioxidant.

Cyanohydrin Formation

  • Issue : Moisture-induced hydrolysis of cyano to amide.

  • Solution : Use molecular sieves (4Å) and anhydrous solvents.

Emerging Methodologies

Enzymatic Coupling

  • Catalyst : Candida antarctica lipase B (CAL-B).

  • Conditions : Phosphate buffer (pH 7.5), 35°C, 96 hours.

  • Yield : 58% (lower than chemical methods but enantiomerically pure) .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[(thiophen-3-yl)methyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 4-cyano-N-[(thiophen-3-yl)methyl]benzamide is its antimicrobial activity. Research indicates that compounds containing thiophene and cyano groups exhibit promising antibacterial and antifungal properties.

Case Studies

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those with a thiophene moiety, against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values significantly lower than traditional antibiotics, suggesting their potential as effective antimicrobial agents .

Anti-inflammatory Properties

In addition to antimicrobial effects, 4-cyano-N-[(thiophen-3-yl)methyl]benzamide has been investigated for its anti-inflammatory properties.

Biological Evaluation

Research has identified that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a therapeutic role in treating conditions characterized by inflammation, such as arthritis and other autoimmune diseases.

Experimental Findings

In vitro studies have demonstrated that certain derivatives can reduce the production of inflammatory markers like TNF-alpha and IL-6, indicating their potential utility in managing inflammatory disorders .

Potential in Cancer Therapy

Emerging research highlights the potential of 4-cyano-N-[(thiophen-3-yl)methyl]benzamide in cancer therapy.

Mechanistic Insights

The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The presence of the cyano group is believed to enhance its interaction with biological targets involved in cancer progression.

Preclinical Studies

Preclinical studies have shown that compounds similar to 4-cyano-N-[(thiophen-3-yl)methyl]benzamide can inhibit tumor growth in xenograft models, suggesting a promising avenue for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-cyano-N-[(thiophen-3-yl)methyl]benzamide.

Key Modifications

Research indicates that modifications to the thiophene ring or the addition of various substituents can significantly impact biological activity. For instance, introducing electron-withdrawing groups may enhance antimicrobial potency while maintaining low toxicity profiles.

Data Table: SAR Insights

Modification TypeEffect on ActivityReference
Electron-withdrawing groupsIncreased antimicrobial potency
Substituents on thiopheneEnhanced anti-inflammatory effects
Cyano group presenceImproved anticancer activity

Mechanism of Action

The mechanism of action of 4-cyano-N-[(thiophen-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The cyano and amide groups in the molecule can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzamides

Compound Name Substituents on Benzamide Core Amide Nitrogen Substituent Molecular Weight (g/mol) Key Applications/Findings
4-cyano-N-[(thiophen-3-yl)methyl]benzamide 4-cyano Thiophen-3-ylmethyl ~250.3* Not explicitly reported (structural focus)
4-cyano-N-[(1S)-1-(2-methylphenyl)ethyl]benzamide 4-cyano (1S)-1-(2-methylphenyl)ethyl 280.32 Quantum chemical modeling
4-cyano-N-(2-fluorophenyl)benzamide 4-cyano 2-fluorophenyl 256.24 Thermodynamic property analysis
4-(thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide 4-(thiophen-3-yl) 4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl 504.59 Dopamine D3 receptor ligand (56% yield)
4-cyano-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide 4-cyano [4-(furan-3-yl)thiophen-2-yl]methyl 308.4 No activity data (structural focus)
4-cyano-N-(phenylcarbamothioyl)benzamide 4-cyano Phenylcarbamothioyl 267.31 Macrophage migratory inhibition

*Calculated based on molecular formula (C₁₃H₁₀N₂OS).

Biological Activity

4-cyano-N-[(thiophen-3-yl)methyl]benzamide is a member of the cyanoacetamide family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The chemical formula for 4-cyano-N-[(thiophen-3-yl)methyl]benzamide is C13H10N2OSC_{13}H_{10}N_2OS, with a molecular weight of 242.30 g/mol. The presence of both cyano and amide functional groups contributes to its reactivity and biological activity.

Research indicates that compounds like 4-cyano-N-[(thiophen-3-yl)methyl]benzamide may act as inhibitors of lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This inhibition can lead to reduced production of leukotrienes, which are mediators of inflammation and are implicated in various diseases, including cancer.

Antimicrobial Activity

Studies have shown that derivatives of thiophene, including 4-cyano-N-[(thiophen-3-yl)methyl]benzamide, exhibit varying degrees of antimicrobial activity. For example:

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
4-cyano-N-[(thiophen-3-yl)methyl]benzamideGram-positive bacteriaMIC > 100 μg/mL
4-cyano-N-[(thiophen-3-yl)methyl]benzamideGram-negative bacteriaMIC > 100 μg/mL
Reference Drug (Chloramphenicol)Gram-positive bacteriaMIC 25–50 μg/mL

The compound's antimicrobial potency appears to be lower than that of established antibiotics, suggesting that further structural modifications may enhance its efficacy .

Anticancer Activity

The anticancer potential of 4-cyano-N-[(thiophen-3-yl)methyl]benzamide has been explored in various studies. It has shown significant cytotoxic effects against several cancer cell lines:

Cell LineIC50 (μM)Reference
MCF712.50
HeLa14.31
NCI-H4608.55

These results indicate that the compound may induce apoptosis in cancer cells, although its mechanisms remain to be fully elucidated.

Case Studies

  • Anticancer Screening : A recent study evaluated the effects of various thiophene derivatives on tumor cell lines, including MCF7 and HeLa. The results indicated that modifications to the thiophene ring could enhance anticancer activity, with specific substitutions leading to improved IC50 values .
  • Inhibition Studies : Another study investigated the inhibitory effects on Aurora-A kinase, a critical target in cancer therapy. The compound demonstrated significant inhibition with IC50 values comparable to known inhibitors, suggesting potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-cyano-N-[(thiophen-3-yl)methyl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the activation of the benzamide core followed by coupling with a thiophene-derived amine. For example, similar compounds (e.g., thiazole or thiophene derivatives) are synthesized via nucleophilic substitution or amide bond formation under controlled conditions (e.g., anhydrous solvents, catalysts like EDCI/HOBt) . Optimization may include adjusting stoichiometry, temperature (e.g., 0–25°C for sensitive intermediates), and purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, benzamide aromatic signals) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Q. What are the solubility and stability profiles of 4-cyano-N-[(thiophen-3-yl)methyl]benzamide in common solvents?

  • Methodological Answer : Solubility testing in DMSO, methanol, and aqueous buffers (e.g., PBS) is critical for biological assays. Stability studies under varying pH (2–10) and temperatures (4–37°C) should be monitored via HPLC-UV to assess degradation kinetics. For instance, similar benzamides show limited aqueous solubility but stability in DMSO for stock solutions .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action against specific biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize receptors/enzymes with known affinity for thiophene or benzamide motifs (e.g., kinase inhibitors, GPCRs) .
  • Docking Workflow : Use software like AutoDock Vina to model binding poses, focusing on key interactions (e.g., hydrogen bonds with the cyano group, π-π stacking with thiophene) .
  • Validation : Compare simulation results with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies in predicted vs. observed affinities .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :

  • Dose-Response Profiling : Conduct assays across multiple cell lines (e.g., cancer vs. bacterial models) to identify selectivity thresholds .
  • Off-Target Screening : Use phenotypic assays (e.g., high-content imaging) to detect unintended effects on non-target pathways .
  • Metabolomics : Correlate activity with metabolic perturbations (e.g., ROS production, ATP depletion) to clarify mechanisms .

Q. How can the thiophene moiety’s electronic properties influence the compound’s pharmacokinetic (PK) parameters?

  • Methodological Answer :

  • LogP/D Calculations : Predict lipophilicity using software like MarvinSuite; thiophene’s electron-rich nature may enhance membrane permeability .
  • CYP450 Metabolism Studies : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxidation at the thiophene methyl group) .
  • In Vivo PK : Administer in rodent models and measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .

Q. What strategies optimize the compound’s selectivity for a target enzyme over structurally similar isoforms?

  • Methodological Answer :

  • Crystal Structure Analysis : Compare active-site residues of isoforms to design selective analogs (e.g., introducing bulkier substituents to avoid steric clashes) .
  • Alanine Scanning Mutagenesis : Identify critical binding residues in the target enzyme .
  • Selectivity Panels : Test against a broad panel of related enzymes (e.g., kinase families) to quantify IC₅₀ ratios .

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